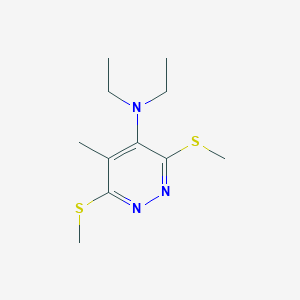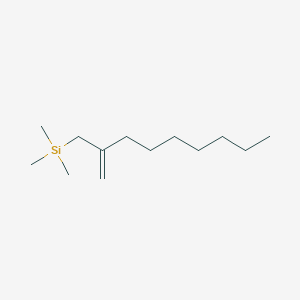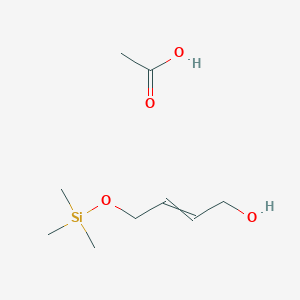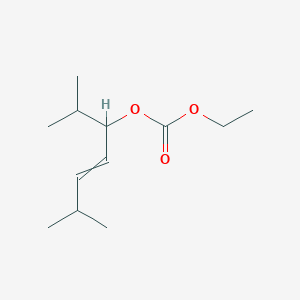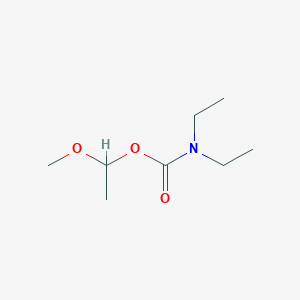
1-Methoxyethyl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxyethyl diethylcarbamate is an organic compound with the molecular formula C8H17NO3 It is a derivative of carbamic acid and is characterized by the presence of a methoxyethyl group and two ethyl groups attached to the carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxyethyl diethylcarbamate can be synthesized through the reaction of diethylamine with 1-methoxyethyl chloroformate. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows: [ \text{Diethylamine} + \text{1-Methoxyethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the synthesis and minimize the formation of byproducts.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxyethyl diethylcarbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form diethylamine and 1-methoxyethanol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Hydrolysis: Diethylamine and 1-methoxyethanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamates with various functional groups.
Aplicaciones Científicas De Investigación
1-Methoxyethyl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-methoxyethyl diethylcarbamate involves its interaction with biological molecules such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with the active site, thereby preventing substrate binding and catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparación Con Compuestos Similares
Diethylcarbamazine: Used as an anthelmintic drug.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals.
Methyl carbamate: Used in the production of pesticides.
Uniqueness: 1-Methoxyethyl diethylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methoxyethyl group differentiates it from other carbamates and influences its solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
113444-89-6 |
|---|---|
Fórmula molecular |
C8H17NO3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-methoxyethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C8H17NO3/c1-5-9(6-2)8(10)12-7(3)11-4/h7H,5-6H2,1-4H3 |
Clave InChI |
JWUKSKLMLHZYLW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)OC(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


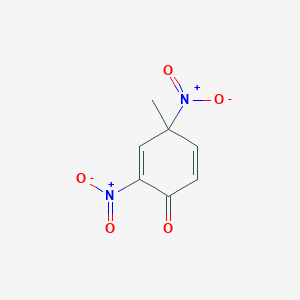

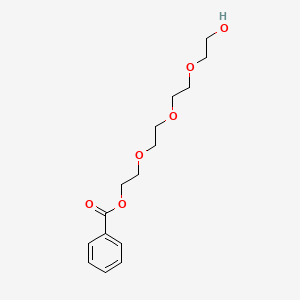
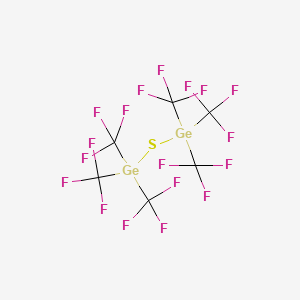


![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
